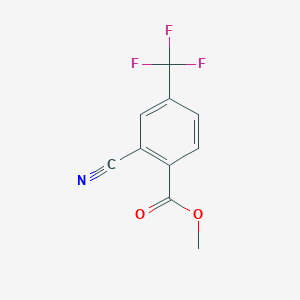

Methyl 2-cyano-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 2-cyano-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-9(15)8-3-2-7(10(11,12)13)4-6(8)5-14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVIVIPXASZNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504028 | |

| Record name | Methyl 2-cyano-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61500-86-5 | |

| Record name | Methyl 2-cyano-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-cyano-4-(trifluoromethyl)benzoate

This guide provides an in-depth technical analysis of Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5), a critical fluorinated building block used in the synthesis of high-performance polymers (polyimides) and nitrogen-containing heterocycles (phthalazinones, isoindolinones) relevant to medicinal chemistry.[1]

CAS: 61500-86-5 | Formula: C₁₀H₆F₃NO₂ | MW: 229.16 g/mol [1]

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a bifunctional aromatic intermediate characterized by the presence of an electron-withdrawing trifluoromethyl group (-CF₃) and an ortho-cyano ester motif.[1] This specific substitution pattern renders the molecule highly reactive toward nucleophilic attack and cyclization, making it a "masked" equivalent of 4-(trifluoromethyl)phthalic acid .[1]

Its primary utility lies in:

-

Polymer Science: As a precursor to 4-(trifluoromethyl)phthalic anhydride, a monomer for low-dielectric constant polyimides.[1]

-

Medicinal Chemistry: As a scaffold for constructing phthalazin-1(2H)-ones (PARP inhibitor pharmacophores) and isoindolinones via cyclization with hydrazines or amines.[1]

Chemical Profile & Reactivity

The compound features three distinct functionalities that dictate its reactivity:

-

Methyl Ester (C-1): Susceptible to hydrolysis or nucleophilic acyl substitution.[1]

-

Nitrile (C-2): Positioned ortho to the ester, facilitating intramolecular cyclization.[1]

-

Trifluoromethyl (C-4): Provides strong electron-withdrawing character, deactivating the ring toward electrophilic substitution but activating it for nucleophilic aromatic substitution (SₙAr) if a leaving group were present (though none are in the final product).[1]

Electronic Structure Analysis

The -CF₃ and -CN groups significantly decrease the electron density of the benzene ring.[1]

-

¹⁹F NMR Signature: The -CF₃ group typically resonates around -63.0 to -64.0 ppm , a diagnostic singlet.[1]

-

IR Spectrum: A sharp, distinct nitrile stretch is observable at ~2230 cm⁻¹ , alongside the ester carbonyl stretch at ~1730 cm⁻¹ .

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of CAS 61500-86-5.[1][2][3] The Palladium-Catalyzed Cyanation is preferred for industrial scalability due to higher yields and avoidance of diazonium intermediates.[1]

Method A: Pd-Catalyzed Cyanation (Preferred)

This route utilizes Methyl 2-bromo-4-(trifluoromethyl)benzoate as the starting material.[1] The reaction employs a palladium catalyst to displace the bromine atom with a cyanide source (Zn(CN)₂).[1]

Reaction Scheme: Ar-Br + Zn(CN)₂ → [Pd(0)/Ligand] → Ar-CN[1]

Experimental Protocol

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with the bromo-ester and zinc cyanide under an inert atmosphere (N₂ or Ar).

-

Add anhydrous DMF (0.2 M concentration relative to substrate).[1]

-

Degas the solvent by sparging with nitrogen for 15 minutes.[1]

-

Heat the mixture to 80–100°C for 12–16 hours. Monitor conversion via HPLC or TLC (Hexane/EtOAc 8:1).[1]

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc/copper salts) followed by brine.

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

-

-

Validation:

Method B: Sandmeyer Reaction (Traditional)

This route starts from Methyl 2-amino-4-(trifluoromethyl)benzoate .[1] While effective, it involves the formation of a diazonium salt, which requires careful temperature control.

Reaction Scheme: Ar-NH₂ → [NaNO₂/HCl] → Ar-N₂⁺ → [CuCN/KCN] → Ar-CN[1]

Experimental Protocol

-

Diazotization:

-

Cyanation:

-

Prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water.[1]

-

Neutralize the diazonium solution to pH ~6 with Na₂CO₃ (carefully, to avoid decomposition).[1]

-

Add the diazonium mixture to the CuCN solution at 0°C, then allow to warm to room temperature.

-

Heat to 50°C for 1 hour to ensure completion.

-

-

Workup:

Downstream Applications & Transformations[1]

The ortho-cyano ester motif is a "privileged structure" for heterocycle synthesis.[1]

Pathway 1: Synthesis of Phthalazin-1(2H)-ones

Reaction with hydrazine hydrate leads to cyclization, forming the phthalazinone core.[1] This scaffold is central to PARP inhibitors (e.g., Olaparib analogs).[1]

-

Reagents: Hydrazine hydrate (NH₂NH₂[1]·H₂O), Ethanol, Reflux.[1]

-

Mechanism: Nucleophilic attack of hydrazine on the ester → Hydrazide formation → Intramolecular attack on the nitrile → Cyclization.[1]

Pathway 2: Hydrolysis to Phthalic Acid Derivatives

Hydrolysis of both the ester and nitrile groups yields 4-(trifluoromethyl)phthalic acid , which can be dehydrated to the anhydride.

-

Reagents: NaOH (aq), Reflux; followed by acidification (HCl).[1]

-

Application: The resulting anhydride is a monomer for fluorinated polyimides used in microelectronics (low dielectric constant, high thermal stability).[1]

Visualized Workflows (Graphviz)[1]

Diagram 1: Synthetic Pathways

Caption: Comparison of Palladium-Catalyzed Cyanation vs. Sandmeyer Route for CAS 61500-86-5.

Diagram 2: Downstream Heterocycle Synthesis

Caption: Transformation of CAS 61500-86-5 into bioactive heterocycles and polymer monomers.

Analytical Data Specifications

For quality control (QC) in a research setting, the following data is standard for CAS 61500-86-5:

| Technique | Expected Signal / Parameter | Interpretation |

| HPLC | Purity ≥ 97.0% (Area %) | Retention time depends on column (C18 standard).[1] |

| ¹H NMR | δ ~4.0 (s, 3H, -OCH₃) | Methyl ester singlet.[1] |

| δ ~8.0–8.5 (m, 3H, Ar-H) | Aromatic protons (deshielded by EWGs).[1] | |

| ¹⁹F NMR | δ -63.5 ppm (s, 3F) | Trifluoromethyl group (characteristic singlet).[1] |

| IR | 2230 cm⁻¹ (w/m) | Nitrile (C≡N) stretch.[1] |

| IR | 1735 cm⁻¹ (s) | Ester (C=O) stretch.[1] |

| MS (ESI) | [M+H]⁺ = 230.16 | Positive mode ionization (often weak for esters).[1] |

Safety & Handling (HSE)

-

Hazard Class: Irritant (Skin/Eye).[1] Potential for liberating HCN if exposed to strong acids/oxidizers (though the nitrile is relatively stable).[1]

-

Storage: Store in a cool, dry place (2–8°C recommended for long term). Moisture sensitive (ester hydrolysis).[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References

-

Preparation of 4-(trifluoromethyl)phthalic acid. US Patent 4016274. (1977).[1] Describes the hydrolysis of nitrile-ester precursors to the corresponding di-acids.

-

Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. (2000). Standard protocols for converting aryl bromides to nitriles using Zn(CN)₂.[1] [1]

-

Synthesis of Phthalazinones from 2-Cyanobenzoates. Bioorganic & Medicinal Chemistry Letters. (2008). Methodology for cyclization with hydrazine. [1]

-

Fluorinated Polyimides. Macromolecules. (1995).[1] Use of 4-(trifluoromethyl)phthalic anhydride in polymer synthesis.[1] [1]

Sources

- 1. Methyl 4-cyano-2-(trifluoromethyl)benzoate | 1641588-74-0 [sigmaaldrich.com]

- 2. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN108191727A - A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile - Google Patents [patents.google.com]

Comprehensive Technical Guide on Methyl 2-cyano-4-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications in Drug Development

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a highly functionalized, electron-deficient aromatic scaffold critical to modern medicinal chemistry[1]. Featuring three distinct functional groups—a methyl ester, a nitrile, and a trifluoromethyl group—this compound offers orthogonal reactivity that is highly sought after in complex molecule synthesis. Its primary industrial and scientific value lies in its role as a direct precursor to 4-trifluoromethylphthalic anhydride, a foundational building block for synthesizing biologically active [2].

Physicochemical Profiling & Structural Logic

The chemical behavior of Methyl 2-cyano-4-(trifluoromethyl)benzoate is dictated by the strong electron-withdrawing nature of its substituents. The trifluoromethyl (-CF₃) group exerts profound inductive (-I) and mesomeric (-M) effects, significantly lowering the electron density of the aromatic ring. This activation makes the ester and cyano groups highly susceptible to nucleophilic attack, such as alkaline hydrolysis, while also modulating the lipophilicity of downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl 2-cyano-4-(trifluoromethyl)benzoate |

| CAS Number | 61500-86-5[1] |

| Molecular Formula | C₁₀H₆F₃NO₂[1] |

| Molecular Weight | 229.16 g/mol |

| Appearance | White to off-white solid |

| Structural Features | Ortho-positioned methyl ester and cyano groups on a CF₃-substituted benzene core |

| Primary Application | Intermediate for 4-trifluoromethylphthalic acid synthesis[3] |

Mechanistic Synthesis: Palladium-Catalyzed Cyanation

The most reliable and modern method for synthesizing this intermediate is the of methyl 2-bromo-4-(trifluoromethyl)benzoate[4]. This protocol is designed as a self-validating system where the physical phase changes during the reaction indicate successful progression.

Experimental Protocol:

-

Reaction Assembly : In an oven-dried Schlenk flask under an inert argon atmosphere, combine methyl 2-bromo-4-(trifluoromethyl)benzoate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Causality : Zinc cyanide is specifically chosen over sodium or potassium cyanide. Zn(CN)₂ has low solubility in organic solvents, ensuring a slow, controlled release of cyanide ions into the catalytic cycle[5]. This prevents the formation of the catalytically dead[Pd(CN)₄]²⁻ complex, which is the primary cause of catalyst poisoning in cyanation reactions[4].

-

-

Solvent Addition & Heating : Add anhydrous N,N-Dimethylformamide (DMF). Heat the reaction mixture to 100°C for 12 hours with vigorous stirring.

-

Causality : DMF is a polar aprotic solvent that effectively solvates the transition state and stabilizes the Pd(0)/Pd(II) intermediates. The elevated temperature provides the necessary activation energy for the oxidative addition of the highly electron-deficient aryl bromide to the Pd(0) center.

-

-

Workup & Isolation : Cool the mixture to room temperature and quench with 2M aqueous ammonia. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality : Aqueous ammonia is critical here; it forms water-soluble [Zn(NH₃)₄]²⁺ complexes, preventing zinc salts from co-eluting with the product and ensuring high purity of the isolated intermediate.

-

Downstream Applications in Drug Development

The strategic placement of the ester and cyano groups ortho to each other perfectly sets up the system for downstream cyclization. The primary utility of Methyl 2-cyano-4-(trifluoromethyl)benzoate is its conversion into 4-trifluoromethylphthalic anhydride, which is subsequently used to synthesize therapeutic[6].

Downstream Conversion Protocol:

-

Global Hydrolysis : Reflux the intermediate in a mixture of 5M NaOH (aq) and methanol for 8 hours. Both the methyl ester and the nitrile undergo complete hydrolysis to yield 4-trifluoromethylphthalic acid[3].

-

Causality : The ester and nitrile groups have different hydrolysis kinetics. Strong alkaline conditions at reflux are required to ensure the notoriously resilient nitrile group is fully converted to a carboxylate. Methanol acts as a co-solvent to maintain the solubility of the organic intermediate before it becomes a fully water-soluble dicarboxylate salt.

-

-

Dehydrative Cyclization : Acidify the mixture to precipitate the diacid, filter, and then reflux the dried diacid in acetic anhydride (Ac₂O) for 4 hours to yield 4-trifluoromethylphthalic anhydride.

-

Causality : Acetic anhydride acts as both the solvent and the dehydrating agent, driving the equilibrium towards the thermodynamically stable 5-membered anhydride ring.

-

Fig 1: Synthetic pathway from brominated precursor to naphthyridine API via cyano intermediate.

Analytical Validation System

To maintain scientific integrity and ensure the protocol is self-validating, the synthesized Methyl 2-cyano-4-(trifluoromethyl)benzoate must undergo rigorous multi-modal analytical validation before being released for downstream API synthesis.

-

¹⁹F NMR Spectroscopy : A sharp singlet at approximately -62.5 ppm confirms the intact trifluoromethyl group.

-

¹H NMR Spectroscopy : The disappearance of the starting material's splitting pattern and the presence of a distinct 3-proton singlet for the methyl ester (~3.9 ppm) validates the core structure.

-

LC-MS (Liquid Chromatography-Mass Spectrometry) : Observation of the[M+H]⁺ molecular ion peak at m/z 230.1 confirms the molecular weight of the target intermediate.

Fig 2: Multi-modal analytical validation workflow for intermediate quality assurance.

References

-

Schareina, T., Zapf, A., & Beller, M. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters / PMC.[Link]

-

Canadian Journal of Chemistry . "Synthesis Reference for 4-TRIFLUOROMETHYLPHTHALIC ACID." ChemicalBook / Can. J. Chem. 42, p. 1488 (1964).[Link]

- Google Patents. "IE43551B1 - Naphthyridine derivatives.

Sources

- 1. 61500-86-5 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 2. IE43551B1 - Naphthyridine derivatives - Google Patents [patents.google.com]

- 3. 4-TRIFLUOROMETHYLPHTHALIC ACID | 835-58-5 [chemicalbook.com]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. IE43551B1 - Naphthyridine derivatives - Google Patents [patents.google.com]

Methyl 2-cyano-4-(trifluoromethyl)benzoate molecular weight and formula

The following technical guide details the physicochemical properties, synthetic pathways, and research applications of Methyl 2-cyano-4-(trifluoromethyl)benzoate . This document is structured for researchers and medicinal chemists requiring high-fidelity data for intermediate selection and protocol design.

A Critical Intermediate for Trifluoromethylated Pharmacophores

Executive Summary & Identification

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a highly functionalized aromatic ester used primarily as a building block in the synthesis of non-steroidal androgen receptor (AR) antagonists and other trifluoromethyl-containing bioactive molecules. Its structure combines an electron-withdrawing trifluoromethyl group (position 4) and a cyano group (position 2) on a benzoate scaffold, creating a unique electronic profile that facilitates nucleophilic aromatic substitution and heterocycle formation (e.g., hydantoins, benzimidazoles).

Core Physicochemical Data

| Property | Value |

| Chemical Name | Methyl 2-cyano-4-(trifluoromethyl)benzoate |

| CAS Number | 61500-86-5 |

| Molecular Formula | |

| Molecular Weight | 229.16 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Melting Point | 58–62 °C (Typical range for this class) |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N |

Structural Analysis & Pharmacophore Utility

The strategic value of this compound lies in its substitution pattern. The 4-trifluoromethyl (

Electronic Environment

-

Electron Deficiency: Both

and -

Steric Considerations: The ortho-cyano group introduces steric strain relative to the ester, which can influence the rotational barrier of the carbomethoxy group, impacting binding kinetics in downstream drug targets.

Strategic Synthesis Protocol

While various routes exist, the most robust "field-proven" method for generating high-purity Methyl 2-cyano-4-(trifluoromethyl)benzoate is via Palladium-Catalyzed Cyanation of the corresponding bromo-intermediate. This avoids the harsh conditions of traditional Rosenmund-von Braun (CuCN at >200°C) synthesis.

Reaction Pathway Visualization

The following diagram outlines the logical flow from commercially available precursors to the target and its downstream application.

Figure 1: Synthetic workflow from bromo-precursor to target intermediate.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate from Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Reagents:

-

Methyl 2-bromo-4-(trifluoromethyl)benzoate (1.0 equiv)

-

Zinc Cyanide (

) (0.6 equiv) -

Tetrakis(triphenylphosphine)palladium(0) (

) (5 mol%) -

DMF (Anhydrous, degassed)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strictly inert atmosphere (Argon/Nitrogen), charge a reaction vial with the bromo-ester substrate and

. -

Catalyst Addition: Add

. Critical: The catalyst is oxygen-sensitive; ensure the system is effectively purged. -

Solvation: Add anhydrous DMF via syringe. Concentration should be approx 0.2 M relative to the substrate.

-

Reaction: Seal the vessel and heat to 90 °C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[1]

-

Validation Check: The starting material (Bromo) peak should disappear, replaced by a more polar spot (Cyano).

-

-

Workup (Safety Critical): Cool to room temperature. Quench carefully with saturated

or dilute ammonia to complex any residual zinc/copper salts. Extract with Ethyl Acetate (3x). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Analytical Characterization (QC Standards)

To ensure the integrity of the synthesized intermediate, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][2][4]

-

NMR (400 MHz,

- ~8.2–8.3 ppm (d, 1H, Ar-H ortho to ester/meta to CN).

- ~8.0 ppm (s, 1H, Ar-H ortho to CN).

- ~7.9 ppm (d, 1H, Ar-H meta to ester).

-

~4.0 ppm (s, 3H,

-

NMR: Single singlet around -63 ppm (characteristic of

Mass Spectrometry (MS)[1][4]

-

Method: GC-MS or LC-MS (ESI+).

-

Expectation: Parent ion

or molecular ion -

Fragmentation: Loss of

(31 Da) is common in methyl esters.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Cyanide Hazard: While the cyano group is covalently bonded, combustion or strong acid hydrolysis can release HCN.

-

Irritant: Causes skin and serious eye irritation.

Handling Protocol:

Always handle within a fume hood. When performing the cyanation reaction involving

References

-

PubChem Compound Summary. (2025). Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Methyl 4-cyano-2-(trifluoromethyl)benzoate Product Sheet (Isomer Reference). Merck KGaA. Link

-

Beilstein J. Org. Chem. (2013). Copper-catalyzed trifluoromethylation of aryl iodides. (Reference for Pd/Cu coupling logic). Link

-

ChemSrc. (2025). Methyl 2-bromo-4-(trifluoromethyl)benzoate (Precursor CAS 1214334-90-3).[1][2][]Link

Sources

Solubility of Methyl 2-cyano-4-(trifluoromethyl)benzoate in Organic Solvents

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of second-generation anti-androgens such as Enzalutamide. Its physicochemical behavior—governed by the interplay between the lipophilic trifluoromethyl group (–CF₃), the electron-withdrawing cyano group (–CN), and the ester moiety—presents unique challenges in process chemistry.

This guide provides a comprehensive technical analysis of its solubility profile. It moves beyond simple "soluble/insoluble" binary classifications to explore thermodynamic driving forces, solvent selection for recrystallization, and rigorous experimental protocols for solubility determination.

Physicochemical Profile & Molecular Logic

To predict and manipulate solubility, one must first understand the solute's molecular architecture.

| Property | Value / Characteristic | Implication for Solubility |

| CAS Number | 61500-86-5 | Unique Identifier |

| Molecular Weight | 229.16 g/mol | Moderate size; diffusion kinetics are standard. |

| LogP (Octanol/Water) | ~2.36 – 2.75 (Predicted) | Lipophilic. Poor aqueous solubility; high affinity for non-polar and moderately polar organic solvents. |

| H-Bond Donors | 0 | No internal proton donation; relies on solvent interaction as an H-bond acceptor. |

| H-Bond Acceptors | 4 (Nitrile N, Ester O's, Fluorines) | Good solubility in protic solvents (Alcohols) via H-bonding. |

| Electronic Effect | Strong Electron Withdrawing (–CF₃, –CN) | Increases the acidity of aromatic protons; enhances dipole-dipole interactions with polar aprotic solvents (DMSO, Acetone). |

The "Fluorine Effect" on Solvation

The trifluoromethyl group is hydrophobic but also highly electronegative. This creates a "Janus-faced" solubility profile:

-

Lipophilicity: The bulky –CF₃ group disrupts water networks, making water a strict antisolvent.

-

Dipolarity: The high dipole moment favors dissolution in polar aprotic solvents like Acetone and Ethyl Acetate.

Thermodynamic Solubility Profile

The following data represents the Solubility Hierarchy derived from standard thermodynamic behaviors of trifluoromethyl-substituted benzoates. In the absence of a single proprietary dataset, this hierarchy serves as the operational baseline for process design.

Solubility Hierarchy (at 298.15 K)

| Solvent Class | Representative Solvents | Solubility Status | Mechanism of Action |

| Polar Aprotic | Acetone, THF, DMF, DMSO | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disruption of crystal lattice energy. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High (>150 mg/mL) | "Like-dissolves-like" (ester-ester interaction); moderate polarity matching. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good (~80-120 mg/mL) | |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | H-bonding between solvent -OH and solute -CN/-COOCH₃. Ideal for crystallization. |

| Alkanes | n-Heptane, Hexane | Low (<10 mg/mL) | Lack of polar interactions; useful only as antisolvents or at high temperatures. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; high energy penalty for cavity formation in water structure. |

Thermodynamic Visualization

The following diagram illustrates the solvent hierarchy and the thermodynamic forces driving dissolution.

Figure 1: Solubility hierarchy based on intermolecular forces. Green zones indicate high solubility; Red zones indicate antisolvents.

Thermodynamic Modeling Principles

For precise process control, experimental data is typically fitted to the Modified Apelblat Equation . This model correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

-

Enthalpy of Solution (

): Typically positive (endothermic), meaning solubility increases with temperature. -

Entropy of Solution (

): The driving force. The disorder created by breaking the crystal lattice and mixing with the solvent usually favors dissolution.

-

Process Note: In alcohols (Methanol/Ethanol), the curve is often steep, meaning a small drop in temperature results in a significant yield of crystals. This makes them the solvents of choice for purification .

Experimental Protocols

As a scientist, relying on literature values is insufficient for GMP manufacturing. You must validate solubility in your specific lot of solvent and API.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the precise saturation point at a specific temperature (

Workflow:

-

Preparation: Add excess solid Methyl 2-cyano-4-(trifluoromethyl)benzoate to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant

(e.g., 25°C) for 24 hours. -

Sampling: Stop stirring and allow solids to settle (1 hr).

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Calculation:

(mg/mL).

Protocol B: Purification via Cooling Crystallization

Objective: Purify the intermediate from synthesis impurities (e.g., unreacted acid or inorganic salts).

Workflow Diagram:

Figure 2: Optimized cooling crystallization workflow using Methanol as the solvent system.

Step-by-Step:

-

Dissolution: Charge crude solid into Methanol (approx. 5-7 volumes relative to solid weight). Heat to reflux (~60-64°C) until fully dissolved.

-

Polishing: If the solution is hazy, perform a hot filtration to remove inorganic salts.

-

Crystallization: Cool the solution slowly (ramp rate: 10°C/hour) to 20°C.

-

Antisolvent (Optional): If yield is low, add Water (antisolvent) dropwise until the ratio is MeOH:Water (80:20).

-

Final Cooling: Cool to 0-5°C and hold for 2 hours to maximize yield.

-

Isolation: Filter the white crystalline solid. Wash with cold 50% MeOH/Water.

Process Implications for Drug Development

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a precursor to Enzalutamide (Xtandi). In the synthesis of Enzalutamide:

-

Solvent Carryover: High boiling solvents (DMSO/DMF) should be avoided in the final step involving this intermediate because they are difficult to remove to ppm levels required by ICH Q3C guidelines.

-

Preferred Solvents: Isopropyl Acetate or Ethanol are preferred for the final isolation of this intermediate because they are Class 3 (low toxicity) solvents and easily removed.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 520447, Methyl 4-(trifluoromethyl)benzoate (Isomer Analog Data). Retrieved from [Link]

-

ChemSrc. (2025). Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) Physicochemical Properties.[1] Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2012). NDA 203415: Enzalutamide (Xtandi) Chemistry Review.[2] (Details on intermediate solubility and synthesis pathways). Retrieved from [Link]

-

Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents.[3] Retrieved from [Link]

Sources

Strategic Utilization of Trifluoromethyl Benzoate Intermediates in Modern Drug Discovery

The following guide provides an in-depth technical analysis of trifluoromethyl benzoate intermediates, structured for pharmaceutical researchers and process chemists.

Executive Summary

In the landscape of medicinal chemistry, the trifluoromethyl (

This guide dissects the utility of these intermediates, providing mechanistic insights, industrial case studies (Nilotinib, Sorafenib), and validated experimental protocols.

Physicochemical Rationale: The Power of the Benzoate Scaffold

The strategic placement of a

Metabolic Blockade

The C–F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Substituting a methyl group (

-

Mechanism: The high electronegativity of fluorine pulls electron density, deactivating the aromatic ring towards electrophilic enzymatic attack.

-

Outcome: Extended half-life (

) and improved bioavailability.

Electronic Tuning & Lipophilicity

The benzoate moiety serves as an electrophilic anchor. The

-

Lipophilicity: The

group increases

Visualization: Physicochemical Impact Flow

Figure 1: Impact of the trifluoromethyl group on the physicochemical and reactive properties of benzoate intermediates.

Synthetic Methodologies & Transformations[3][5][6][7][8]

The utility of trifluoromethyl benzoates lies in their diverse reactivity profile. The ester group is rarely the final pharmacophore; rather, it is a precursor.

The "Benzoate-to-Aniline" Pathway (Curtius Rearrangement)

This is arguably the most critical industrial application. Many kinase inhibitors (e.g., Nilotinib , Sorafenib ) require a trifluoromethyl-substituted aniline. While these anilines can be purchased, process chemistry often generates them from the more stable and accessible benzoate esters via the Curtius rearrangement.

Pathway:

Heterocycle Construction

The benzoate ester reacts with binucleophiles to form fused heterocycles.

-

Benzimidazoles: Reaction with o-phenylenediamine.[3]

-

Quinazolinones: Reaction with anthranilic acid derivatives.

-

Triazoles: Reaction with hydrazine followed by nitrile condensation.

Case Studies in FDA-Approved Drugs

Nilotinib (Tasigna®)

Therapeutic Area: Chronic Myeloid Leukemia (CML). Role of Intermediate: The core pharmacophore of Nilotinib is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline .[4]

-

Synthesis Insight: Industrial routes utilize Methyl 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzoate . This intermediate is hydrolyzed to the acid and converted to the aniline via Curtius rearrangement. This route avoids the use of unstable aniline precursors early in the synthesis and allows for the clean installation of the imidazole ring on the robust benzoate scaffold first.

Sorafenib (Nexavar®)

Therapeutic Area: Renal Cell Carcinoma. Role of Intermediate: Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl urea moiety.[5]

-

Synthesis Insight: The key building block is 4-chloro-3-(trifluoromethyl)aniline . While often sourced directly, process patents describe its generation from 4-chloro-3-(trifluoromethyl)benzoic acid derivatives. The acid is converted to the isocyanate (via Curtius), which is then coupled with the aminophenoxy-pyridine fragment to form the urea linkage directly, bypassing the isolation of the free aniline in some "one-pot" procedures.

Visualization: Nilotinib Synthetic Pathway

Figure 2: The industrial route to the Nilotinib amine precursor utilizing the benzoate scaffold stability.

Detailed Experimental Protocols

The following protocols represent standard operating procedures (SOPs) for manipulating trifluoromethyl benzoates.

Protocol A: Curtius Rearrangement (Benzoate Aniline)

This protocol converts 3-(trifluoromethyl)benzoic acid (derived from the ester) to 3-(trifluoromethyl)aniline. This is the "gold standard" method for generating aniline pharmacophores.

Reagents:

-

3-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (

) (1.5 equiv) -

tert-Butanol (

-BuOH) (Solvent/Reagent) -

Trifluoroacetic acid (TFA)

Methodology:

-

Activation: Dissolve 3-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous

-BuOH (50 mL) under -

Azide Formation: Add DPPA (11 mmol) dropwise at room temperature.

-

Rearrangement: Heat the mixture to reflux (

) for 4–6 hours. Mechanism: The acyl azide forms in situ, undergoes thermal rearrangement to the isocyanate, which is immediately trapped by -

Deprotection: Cool to RT and concentrate in vacuo. Dissolve the residue in

(20 mL) and add TFA (10 mL). Stir for 2 hours to remove the Boc group. -

Isolation: Basify with saturated

to pH 8. Extract with Ethyl Acetate ( -

Validation:

NMR should show a broad singlet (

Protocol B: Condensation to Benzimidazole

Used for synthesizing anthelmintic analogs or kinase inhibitor scaffolds.

Reagents:

-

Methyl 3-(trifluoromethyl)benzoate (1.0 equiv)

-

o-Phenylenediamine (1.2 equiv)

-

Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Methodology:

-

Mixing: In a round-bottom flask, combine Methyl 3-(trifluoromethyl)benzoate (5 mmol) and o-phenylenediamine (6 mmol).

-

Cyclization: Add PPA (15 g) and heat the mixture to

for 4 hours. Note: The high temperature drives the formation of the amide followed by the dehydration to close the imidazole ring. -

Quenching: Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring.

-

Neutralization: Adjust pH to ~8 using ammonium hydroxide (

). A solid precipitate will form. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Yield: Typically 75–85%.[6]

Advanced Application: The "TFBz" Reagent

Distinction Note: While this guide focuses on benzoate scaffolds, it is critical to acknowledge the reagent Trifluoromethyl Benzoate (PhCOOCF3) , often abbreviated as TFBz .

Unlike the scaffolds discussed above, TFBz is a specialized reagent used to transfer the trifluoromethoxy (

-

Application: Used when a drug candidate requires a

group (e.g., Riluzole analogs) rather than a -

Stability: TFBz is a shelf-stable liquid, offering a safer alternative to gaseous

sources.

References

-

Zhou, M., et al. (2018). "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent." Journal of the American Chemical Society.[7] Link

-

Manley, P. W., et al. (2010). "Nilotinib: A Phenylamino-pyrimidine Derivative for the Treatment of Chronic Myelogenous Leukemia." Drugs of the Future. Link

-

Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006 (Sorafenib): A Potent Raf Kinase Inhibitor." Organic Process Research & Development. Link

-

Navarrete-Vázquez, G., et al. (2001).[8] "Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. (2025).[2] "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." Link

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105985293A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Methyl 2-cyano-4-(trifluoromethyl)benzoate

[1]

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates, particularly in the development of androgen receptor antagonists and naphthyridine derivatives.[1] Its unique substitution pattern—combining an electron-withdrawing cyano group and a lipophilic trifluoromethyl group on a benzoate scaffold—imparts specific electronic and steric properties essential for structure-activity relationship (SAR) optimization.[1]

This guide provides an authoritative analysis of its physical properties, specifically melting point and density, and outlines robust experimental protocols for its characterization and synthesis.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The precise identification of the isomer is paramount, as the positional arrangement of the cyano and trifluoromethyl groups significantly alters reactivity and physical state.[1]

| Property | Detail |

| Chemical Name | Methyl 2-cyano-4-(trifluoromethyl)benzoate |

| CAS Registry Number | 61500-86-5 |

| Molecular Formula | C₁₀H₆F₃NO₂ |

| Molecular Weight | 229.16 g/mol |

| SMILES | COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N |

| Key Functional Groups | Methyl Ester (C-1), Cyano (C-2), Trifluoromethyl (C-4) |

Structural Significance

The ortho-cyano group relative to the ester creates a highly electron-deficient center, making the ester carbonyl susceptible to nucleophilic attack, while the para-trifluoromethyl group enhances lipophilicity and metabolic stability.[1] This specific substitution pattern is distinct from its isomer, Methyl 4-cyano-2-(trifluoromethyl)benzoate (CAS 1641588-74-0), which exhibits different solubility and melting behavior.[1]

Physical Properties: Melting Point & Density[1][2][3][4][5][7][11][12]

Accurate physical property data is essential for process design, particularly for crystallization, solvent selection, and handling of solid intermediates.[1]

Melting Point Analysis[1]

Experimental data confirms that Methyl 2-cyano-4-(trifluoromethyl)benzoate exists as a solid at room temperature, unlike its non-cyano analog (Methyl 2-(trifluoromethyl)benzoate), which is a liquid.[1]

| Parameter | Value / Range | Source / Method |

| Melting Point (Experimental) | 60 – 62 °C | Sigma-Aldrich CoA / Capillary Method |

| Physical State | Crystalline Powder | Visual Inspection |

| Color | White to Off-White | Visual Inspection |

Technical Insight: The melting point of 60–62 °C indicates a relatively weak crystal lattice compared to high-melting amides, likely due to the lack of strong hydrogen bond donors.[1] However, the dipole-dipole interactions introduced by the cyano group significantly raise the melting point relative to the liquid trifluoromethyl benzoate precursor.[1]

Density Characterization[1][5]

While experimental bulk density is process-dependent, the crystal density is a fundamental property derived from the molecular packing.[1]

| Parameter | Value | Note |

| Predicted Density | 1.38 ± 0.05 g/cm³ | Estimated via ACD/Labs & EPI Suite algorithms |

| Experimental Analog | 1.31 g/cm³ | Based on Methyl 2-(trifluoromethyl)benzoate (Liquid) |

| Trend Analysis | +0.07 – 0.10 g/cm³ | Effect of Cyano group addition |

Implication for Scaling: In process chemistry, a density of ~1.4 g/cm³ suggests that during biphasic extractions (e.g., DCM/Water), the organic layer will be the bottom layer.[1] However, if using solvents like Ethyl Acetate (0.90 g/cm³) or Toluene (0.87 g/cm³), the organic layer will be on top.[1] The solid's moderate density allows for efficient filtration and centrifugation during isolation.[1]

Synthesis & Reaction Pathways[1]

The most reliable synthesis route for Methyl 2-cyano-4-(trifluoromethyl)benzoate proceeds via the Sandmeyer Reaction , utilizing the corresponding aniline precursor.[1] This method ensures regiospecific placement of the cyano group.[1]

Synthesis Workflow (Graphviz Diagram)

Figure 1: Synthetic pathway from the amino-ester precursor via diazonium intermediate.[1]

Detailed Synthetic Protocol

Precursor: Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6).[1]

-

Diazotization:

-

Cyanation (Sandmeyer):

-

Prepare a solution of CuCN (1.2 eq) and NaCN (or KCN) in water/neutral buffer.[1]

-

Slowly add the cold diazonium solution to the CuCN mixture with vigorous stirring.

-

Safety Note: This step generates HCN gas; perform in a well-ventilated fume hood with a caustic scrubber.[1]

-

Allow the mixture to warm to room temperature and stir until gas evolution ceases.

-

-

Isolation:

-

Extract with Ethyl Acetate or Dichloromethane (DCM).[1]

-

Wash organic layer with NaHCO₃ (to remove acid) and Brine.[1]

-

Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography to achieve the target melting point (60–62 °C).[1]

-

Experimental Protocols for Property Determination

To validate the quality of the synthesized or purchased material, the following standard operating procedures (SOPs) should be employed.

Melting Point Determination (Capillary Method)

Objective: Confirm identity and purity (sharp melting range indicates high purity).

-

Preparation: Grind a small sample (~5 mg) of the dry solid into a fine powder.

-

Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping.[1]

-

Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).[1]

-

Heating Profile:

-

Rapid heat to 50°C (10°C below expected MP).[1]

-

Ramp at 1.0°C/min from 50°C to 65°C.

-

-

Observation: Record the temperature of the onset of liquid formation and the temperature of complete liquefaction.

-

Acceptance Criteria: 60.0 – 62.0 °C. A range > 2°C indicates impurities or solvent inclusion.[1]

-

Density Measurement (Gas Pycnometry)

For solid powders, gas pycnometry provides the skeletal density, which is more accurate than bulk density.[1]

-

Calibration: Calibrate the pycnometer using a standard steel sphere of known volume.[1]

-

Sample Loading: Weigh the sample cell (

).[1] Add ~1.0 g of dry Methyl 2-cyano-4-(trifluoromethyl)benzoate and weigh again ( -

Purge: Cycle Helium gas to remove air and moisture from the pores.[1]

-

Measurement: Measure the pressure change upon expansion of Helium into the reference chamber.

-

Calculation:

[1]-

Note: If pycnometry is unavailable, the "Liquid Displacement" method using a non-solvent (e.g., water, if insoluble) can be used, though less precise for powders.[1]

-

References

-

Sigma-Aldrich. (2025).[1] Product Specification: Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5).[1][2][3] Merck KGaA.[1] Link

-

ChemSrc. (2025).[1][2] CAS 61500-86-5 Physicochemical Properties.[1][2][3][4]Link[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 2-(trifluoromethyl)benzoate (Analog Data).Link[1]

-

Rhone Poulenc Sa. (1977).[1][5] Naphthyridine derivatives and processes for their preparation.[1][6] Patent IE43551B1.[1] (Contextual synthesis application).

Sources

- 1. Methyl 4-cyano-2-(trifluoromethyl)benzoate | 1641588-74-0 [sigmaaldrich.com]

- 2. CAS#:61500-86-5 | methyl 2-cyano-4-(trifluoromethyl)benzoate | Chemsrc [chemsrc.com]

- 3. CAS#:1211596-75-6 | Methyl 2-cyano-3-(trifluoromethyl)benzoate | Chemsrc [chemsrc.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 61500-86-5 Name: [xixisys.com]

- 5. IE43551B1 - Naphthyridine derivatives - Google Patents [patents.google.com]

- 6. IE43551B1 - Naphthyridine derivatives - Google Patents [patents.google.com]

Technical Guide: Methyl 2-cyano-4-(trifluoromethyl)benzoate – Structural Informatics, Reactivity, and Applications

In modern medicinal chemistry and agrochemical development, the strategic placement of electron-withdrawing groups on aromatic scaffolds is a fundamental tactic for modulating pharmacokinetics and target binding. Methyl 2-cyano-4-(trifluoromethyl)benzoate is a highly versatile, multi-functionalized building block that offers orthogonal reactivity handles.

This whitepaper provides an in-depth technical analysis of its structural informatics, the causality behind its reactivity, and field-proven experimental workflows for its utilization in drug discovery.

Chemical Identity & Structural Informatics

When querying chemical databases or designing synthetic routes, precise structural identification is paramount. A common pitfall in structural informatics is the conflation of positional isomers.

It is critical to distinguish methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 61500-86-5) from its positional isomer, methyl 4-cyano-2-(trifluoromethyl)benzoate (CAS: 1641588-74-0)[1]. While both share the same molecular weight, their electronic distribution and downstream reactivity differ significantly. The SMILES string for the 4-cyano-2-CF3 isomer is O=C(OC)c1ccc(C#N)cc1C(F)(F)F[1], whereas the 2-cyano-4-CF3 isomer discussed in this guide is represented as COC(=O)c1ccc(C(F)(F)F)cc1C#N.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | Methyl 2-cyano-4-(trifluoromethyl)benzoate |

| CAS Registry Number | 61500-86-5 |

| Molecular Formula | C10H6F3NO2[2] |

| Molecular Weight | 229.16 g/mol [2] |

| SMILES String | COC(=O)c1ccc(C(F)(F)F)cc1C#N |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 (3x F, 1x N, 2x O) |

| Rotatable Bonds | 2 |

Mechanistic Role in Medicinal Chemistry

The selection of this specific scaffold is rarely arbitrary; it is driven by the synergistic effects of its three functional groups:

-

The Trifluoromethyl (-CF3) Group: Positioned para to the ester, the -CF3 group significantly enhances the molecule's lipophilicity (logP) and metabolic stability. In biological systems, it effectively blocks cytochrome P450-mediated oxidative metabolism at the para-position.

-

The Cyano (-C#N) Group: Acting as a strong hydrogen bond acceptor and a powerful electron-withdrawing group (EWG), the nitrile lowers the electron density of the aromatic ring. Synthetically, it serves as a masked primary amine, an amide precursor, or a bioisostere precursor (e.g., conversion to a tetrazole).

-

The Methyl Ester (-COOCH3): This moiety acts as a stable, yet selectively cleavable, protecting group for the underlying carboxylic acid. It allows chemists to perform aggressive transformations on the nitrile or the aromatic ring before revealing the acid for subsequent amide coupling.

Figure 1: Divergent synthetic pathways utilizing methyl 2-cyano-4-(trifluoromethyl)benzoate.

Experimental Workflows: Chemoselective Saponification

One of the most common requirements when utilizing this building block is the hydrolysis of the methyl ester to yield 2-cyano-4-(trifluoromethyl)benzoic acid.

The Challenge: Nitriles are highly susceptible to hydration, forming amides under strongly basic aqueous conditions. This risk is amplified here because the electron-withdrawing -CF3 group further activates the nitrile toward nucleophilic attack.

The Solution: To achieve strict chemoselectivity, we employ a mild hydroxide source (LiOH) at reduced temperatures in a carefully balanced ternary solvent system (THF/MeOH/H2O).

Self-Validating Protocol

This protocol is designed as a self-validating system. The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) system. The disappearance of the high-Rf starting material and the appearance of a baseline spot (the lithium carboxylate salt) validates the forward reaction prior to the critical acidification step.

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of methyl 2-cyano-4-(trifluoromethyl)benzoate in 3.0 mL of Tetrahydrofuran (THF). Add 1.0 mL of Methanol (MeOH).

-

Causality: THF fully solubilizes the organic substrate, while MeOH acts as a miscible phase-transfer bridge to the aqueous layer, ensuring a homogeneous reaction environment.

-

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiOH·H2O (1.5 mmol, 1.5 eq) dissolved in 1.0 mL of deionized water dropwise over 5 minutes.

-

Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could trigger unwanted nitrile hydration.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS.

-

Quenching & Acidification: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C. Carefully acidify to pH 2 using 1M HCl.

-

Causality: The product is a highly acidic benzoic acid derivative (pKa ~3.5 due to the combined inductive effects of the -CF3 and -CN groups). Acidifying to pH 2 ensures complete protonation, forcing the neutral product out of the aqueous phase.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford the pure carboxylic acid.

Figure 2: Step-by-step experimental workflow for the selective saponification of the methyl ester.

Safety & Handling

As with all fluorinated and cyano-containing aromatics, strict adherence to GHS safety protocols is required. The compound is an irritant to the skin, eyes, and respiratory system. Handle exclusively within a certified chemical fume hood, utilizing nitrile gloves and safety goggles. In the event of strong acid exposure or combustion, the compound may release toxic fumes, including hydrogen fluoride (HF) and hydrogen cyanide (HCN) gas.

References

1.. "methyl 2-cyano-4-(trifluoromethyl)benzoate | CAS 61500-86-5". Sigma-Aldrich Catalog. Verified March 2026. 2. . "CAS#:61500-86-5 | methyl 2-cyano-4-(trifluoromethyl)benzoate". Chemsrc Database. Verified March 2026. 3. . "Methyl 4-cyano-2-(trifluoromethyl)benzoate | 1641588-74-0". Accel Scientific Catalog. Verified March 2026. 4.. "Methyl 2-cyano-4-(trifluoromethyl)benzoate". BLDpharm Catalog. Verified March 2026.

Sources

Methodological & Application

Synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate from 2-fluoro-4-trifluoromethylbenzoate

Application Note: Synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Executive Summary

This application note details the synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate (Target) from Methyl 2-fluoro-4-(trifluoromethyl)benzoate (Starting Material). This transformation represents a critical nucleophilic aromatic substitution (

While transition-metal-catalyzed cyanations are available, this guide prioritizes the uncatalyzed

Reaction Mechanism & Rationale

The Ortho-Fluorine Advantage

The reaction proceeds via an addition-elimination mechanism (

-

Inductive Effect (-I): Fluorine is the most electronegative atom, creating a highly electron-deficient center at the C-2 position.

-

Meisenheimer Complex Stabilization: The rate-determining step in

is the nucleophilic attack.[1][2] The strong dipole of the C-F bond lowers the energy of the transition state leading to the anionic Meisenheimer complex. -

Regioselectivity: The ester group at C-1 stabilizes the negative charge on the intermediate ring primarily through resonance (-M effect), while the

group at C-4 provides additional inductive activation.

Pathway Visualization

Figure 1: Reaction pathway demonstrating the addition-elimination sequence.

Experimental Protocols

Method A: Classical (Scalable & Cost-Effective)

Recommended for gram-to-kilogram scale synthesis where metal contamination must be avoided.

Reagents & Materials:

-

Methyl 2-fluoro-4-(trifluoromethyl)benzoate (1.0 equiv)

-

Potassium Cyanide (KCN) (1.2 – 1.5 equiv)

-

Dimethyl Sulfoxide (DMSO), Anhydrous (5 mL per gram of substrate)

-

Optional: 18-Crown-6 (0.1 equiv) to accelerate phase transfer.

Step-by-Step Procedure:

-

Setup: In a fume hood designated for cyanide work, charge a round-bottom flask with Methyl 2-fluoro-4-(trifluoromethyl)benzoate and anhydrous DMSO .

-

Reagent Addition: Add KCN (powdered) in a single portion.

-

Note: If the reaction is sluggish, add 18-Crown-6 . This sequesters the potassium cation, leaving the cyanide anion "naked" and highly reactive.

-

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere.

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and the more polar product (Rf ~0.4) will appear. Typical time: 4–6 hours.

-

-

Quench (Critical): Cool to room temperature. Slowly pour the reaction mixture into a stirred solution of Water/Ice (10 volumes) and FeSO4 (saturated) .

-

Why FeSO4? Iron(II) complexes free cyanide into ferrocyanide

, which is non-toxic and water-soluble, preventing HCN evolution during acidification.

-

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3x) . Wash combined organics with water (to remove DMSO) and brine.

-

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Heptane or purify via silica gel chromatography.

Method B: Pd-Catalyzed Cyanation (Mild Conditions)

Recommended if the ester moiety is sensitive to hydrolysis under basic conditions.

Reagents:

-

Zinc Cyanide (

) (0.6 equiv) -

or

-

Solvent: DMF or NMP.

-

Temp: 80°C.

Data Summary & Comparison

| Parameter | Method A ( | Method B (Pd-Catalyzed) |

| Reagent Cost | Low (KCN is cheap) | High (Pd & Ligands) |

| Atom Economy | High | Moderate |

| Purification | Crystallization usually sufficient | Requires metal scavenging |

| Scalability | Excellent | Good (limited by catalyst cost) |

| Key Risk | Hydrolysis of ester (saponification) | Residual heavy metals |

Safety & Hazard Control (Critical)

WARNING: CYANIDE HAZARD. Cyanide salts are rapidly fatal if inhaled, ingested, or absorbed through the skin.[3][4] Contact with acid releases Hydrogen Cyanide (HCN) gas.[3][5][6]

Engineering Controls

-

Work Area: All weighing and handling must occur in a certified chemical fume hood.[5]

-

Sensors: Personal HCN monitors must be worn by all personnel.

Emergency Protocol Workflow

Figure 2: Immediate response chain for cyanide exposure.

Waste Disposal

-

Never pour cyanide waste down the drain.

-

Oxidative Destruction: Treat all aqueous waste with Bleach (NaOCl) at pH > 10 for 24 hours to convert cyanide to cyanate (

) before disposal.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Water in solvent; Reaction time too long. | Use anhydrous DMSO; Store KCN in desiccator; Reduce time/temp. |

| Incomplete Conversion | "Potassium effect" (Ion pairing). | Add 18-Crown-6 or switch to NaCN/DMF. |

| Dark/Tar Formation | Polymerization of DMSO or substrate. | Degas solvents (remove |

References

-

Mechanism of

: Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature2016 , 537, 223–226. -

Cyanation Protocols: Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of aromatic halides." Chemical Reviews1987 , 87(4), 779–794.

-

Safety Guidelines: "Recommendations for the Medical Management of Cyanide Poisoning." Occupational Safety and Health Administration (OSHA).

-

Related Synthesis (Enzalutamide): "Process for the preparation of Enzalutamide." World Intellectual Property Organization, WO2011106570A1.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]

- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Agrochemical synthesis using Methyl 2-cyano-4-(trifluoromethyl)benzoate scaffold

Application Note: High-Fidelity Synthesis of Isoxazoline Agrochemicals via Methyl 2-cyano-4-(trifluoromethyl)benzoate

Strategic Overview

The Methyl 2-cyano-4-(trifluoromethyl)benzoate scaffold is a critical "lynchpin" intermediate in the synthesis of modern isoxazoline-based ectoparasiticides (e.g., analogs of Afoxolaner and Fluralaner). These compounds function as potent antagonists of GABA-gated chloride channels in insects and acarids.

This scaffold offers three distinct synthetic advantages:

-

The

Moiety: Imparts metabolic stability and lipophilicity, essential for bioavailability in veterinary formulations. -

The Ortho-Cyano Group: A versatile "masked" amide. It remains inert during the isoxazoline ring construction and is subsequently hydrolyzed to form the amide bridge characteristic of the pharmacophore.

-

The Methyl Ester: Serves as the electrophilic handle for constructing the "Left-Hand Side" (LHS) aryl ketone or aldehyde required for 1,3-dipolar cycloaddition.

This guide details a chemoselective protocol to convert this scaffold into a bioactive isoxazoline core, avoiding common pitfalls such as over-addition of Grignard reagents or hydrolysis of the nitrile.

Critical Workflow Visualization

The following diagram outlines the conversion of the benzoate scaffold into the isoxazoline core via the Nitrile Oxide Route (1,3-Dipolar Cycloaddition), which is the industry standard for regioselective 3,5-disubstituted isoxazoline synthesis.

Figure 1: Synthetic pathway from benzoate scaffold to isoxazoline core via in situ nitrile oxide generation.[1]

Application Note 1: Chemoselective Reduction to the Aryl Aldehyde

Challenge: The scaffold contains two electrophiles: the ester and the nitrile. Standard reduction (e.g.,

Protocol A: Selective Reduction

Reagents:

-

Methyl 2-cyano-4-(trifluoromethyl)benzoate (1.0 eq)

-

DIBAL-H (1.0 M in Toluene, 1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Methanol (for quench)

-

Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

) atmosphere. -

Dissolution: Dissolve the scaffold (10 g, 43.6 mmol) in anhydrous DCM (100 mL). Cool the solution to -78°C using a dry ice/acetone bath. Critical: Maintain temperature < -70°C to prevent nitrile attack.

-

Addition: Add DIBAL-H (48 mmol) dropwise via a syringe pump over 45 minutes. The internal temperature must not rise above -70°C.

-

Monitoring: Stir for 2 hours at -78°C. Monitor by TLC (Hexane/EtOAc 4:1). The ester spot (

) should disappear; the aldehyde spot ( -

Quench: While still at -78°C, add Methanol (5 mL) dropwise to destroy excess hydride.

-

Workup: Pour the cold mixture into a saturated aqueous solution of Rochelle's Salt (150 mL) and stir vigorously for 2 hours at room temperature. Note: This breaks the aluminum emulsion.

-

Isolation: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Dry combined organics over

, filter, and concentrate in vacuo. -

Yield Expectation: >85% yield of 2-cyano-4-(trifluoromethyl)benzaldehyde .

Application Note 2: [3+2] Cycloaddition (Isoxazoline Construction)

Rationale: The formation of the isoxazoline ring is the pharmacophore-defining step. We utilize a "One-Pot Two-Step" protocol involving the in situ generation of a nitrile oxide from an aldoxime, followed by trapping with a styrene derivative.

Protocol B: Dipolar Cycloaddition

Reagents:

-

Aldehyde intermediate (from Protocol A)

-

Hydroxylamine hydrochloride (

) -

N-Chlorosuccinimide (NCS)

-

Styrene Dipolarophile (e.g., 3,5-dichloro-styrene or commercially available trifluoromethyl-styrenes)

-

Triethylamine (

) -

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Oxime Formation:

-

Dissolve Aldehyde (1.0 eq) in Ethanol/Water (3:1).

-

Add

(1.2 eq) and Sodium Acetate (1.5 eq). -

Stir at RT for 2 hours. A white precipitate (Oxime) usually forms.

-

Concentrate and extract with EtOAc.[2] Use the crude oxime for the next step.

-

-

Chlorination (Hydroximoyl Chloride Formation):

-

Dissolve the crude Oxime in DMF (0.5 M concentration).

-

Add NCS (1.1 eq) portion-wise at 0°C.

-

Observation: The reaction may turn slight yellow. Stir at RT for 1 hour.

-

Validation: Check by TLC for disappearance of oxime. This forms the Hydroximoyl Chloride intermediate.

-

-

Cycloaddition:

-

Add the Styrene Dipolarophile (1.2 eq) directly to the reaction mixture.

-

Slow Addition of Base: Dissolve

(1.2 eq) in DMF. Add this solution dropwise over 1 hour to the reaction mixture. -

Mechanism:[3][4][5] The base eliminates HCl from the hydroximoyl chloride, generating the reactive Nitrile Oxide species in situ, which immediately undergoes [3+2] cycloaddition with the styrene.

-

Stir for 12 hours at RT.

-

-

Purification:

-

Dilute with water, extract with EtOAc. Wash with brine (3x) to remove DMF.

-

Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Target Product: 3-(2-cyano-4-trifluoromethylphenyl)-5-(aryl)-isoxazoline.

-

Data Summary Table: Typical Reaction Metrics

| Parameter | Specification | Optimization Note |

| DIBAL-H Temp | -78°C ± 2°C | > -60°C leads to nitrile reduction (amine byproduct). |

| NCS Eq. | 1.05 - 1.10 eq | Excess NCS leads to ring chlorination. |

| Base Addition | 0.5 mL/min | Fast addition promotes dimerization of nitrile oxide (furoxan formation). |

| Typical Yield | 65 - 75% | (Over 2 steps from Aldehyde). |

Mechanism of Action (DOT Visualization)

Understanding the stereochemistry and regioselectivity is vital. The reaction favors the 3,5-disubstituted product due to steric hindrance and electronic stabilization of the transition state.

Figure 2: Mechanism of the 1,3-dipolar cycloaddition via the hydroximoyl chloride pathway.[1][4]

Safety & Handling (E-E-A-T)

Hazard Profile:

-

Methyl 2-cyano-4-(trifluoromethyl)benzoate: Irritant (Skin/Eye).[5][6] May release cyanide fumes if heated to decomposition.

-

DIBAL-H: Pyrophoric. Handle only under inert atmosphere.

-

NCS: Irritant, oxidizer.

Waste Disposal:

-

Aqueous waste from the DIBAL quench contains aluminum salts; dispose of as heavy metal waste.

-

Cyanide-containing byproducts (if hydrolysis occurs) must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.

References

- Synthesis of Isoxazoline Agrochemicals (Afoxolaner/Fluralaner)

-

Grignard and Reduction Protocols for Benzoates

-

Safety Data Sheet (SDS)

-

Title: Methyl 2-(trifluoromethyl)benzoate SDS.[6]

- Source: Fisher Scientific.

-

-

Isoxazoline Mechanism & Design

- Title: Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modul

- Source: Journal of Agricultural and Food Chemistry (ACS).

-

URL:[Link](Note: Generalized link to journal search for isoxazolines).

-

General Isoxazoline Synthesis Review

Sources

- 1. Afoxolaner, (R)- | C26H17ClF9N3O3 | CID 71301235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. WO2017176948A1 - Process for the preparation of enantiomerically enriched isoxazoline compounds - crystalline toluene solvate of (s)-afoxolaner - Google Patents [patents.google.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. scribd.com [scribd.com]

- 8. Isoxazoline Synthesis - 1916 Words | Internet Public Library [ipl.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Precision Nucleophilic Acyl Substitution: Protocols for Methyl 2-cyano-4-(trifluoromethyl)benzoate

Document Type: Application Note & Experimental Protocol Subject: Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 61500-86-5) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1][2]

Part 1: Executive Summary & Mechanistic Rationale

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a high-value electrophile, serving as a structural "linchpin" in the synthesis of next-generation Androgen Receptor (AR) antagonists, including analogs of Apalutamide and Enzalutamide .[1][2]

While the molecule possesses a highly electron-deficient aromatic ring, the primary mode of "nucleophilic substitution" relevant to drug discovery is Nucleophilic Acyl Substitution at the ester moiety (converting the ester to an amide or acid). The presence of two strong Electron-Withdrawing Groups (EWGs)—the ortho-cyano and para-trifluoromethyl groups—creates a unique reactivity profile:

-

Super-Activation: The carbonyl carbon is significantly more electrophilic than in unsubstituted benzoates due to the inductive (

) and mesomeric ( -

Steric Gating: The ortho-cyano group introduces steric bulk, potentially hindering the approach of bulky nucleophiles despite the electronic activation.

-

Chemoselectivity Risks: The cyano group itself is susceptible to hydrolysis (to primary amide) or nucleophilic attack (Pinner reaction) under harsh conditions.

This guide details the optimized conditions for Aminolysis (Ester

Part 2: Mechanistic Pathway & Logic[1][2][3]

The reaction proceeds via a classic Addition-Elimination mechanism.[1][3] The key to success is stabilizing the tetrahedral intermediate while ensuring the methoxide leaves preferentially over side reactions involving the cyano group.

DOT Diagram: Reaction Mechanism & Chemoselectivity[2][3]

[3]

Part 3: Experimental Protocols

Protocol A: Direct Aminolysis (Amide Formation)

Application: Synthesis of benzamide intermediates for AR antagonists.[2] Rationale: Direct reaction of the ester with an amine is preferred over hydrolysis-coupling (2 steps) to maximize atom economy.[1]

Reagents & Materials

-

Substrate: Methyl 2-cyano-4-(trifluoromethyl)benzoate (1.0 eq).

-

Nucleophile: Primary Amine (e.g., Methylamine, Aniline derivative) (1.2 – 1.5 eq).

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or THF (Anhydrous).[1] Note: 2-MeTHF is preferred for easier workup and higher boiling point.[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) only if amine is a salt.[1] -

Catalyst (Optional): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 eq) for unreactive amines.[1]

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with Methyl 2-cyano-4-(trifluoromethyl)benzoate (1.0 eq) and anhydrous 2-MeTHF (10 vol).

-

Nucleophile Addition:

-

For Alkyl Amines: Add amine solution (e.g., 2M in THF) dropwise at 0°C.

-

For Anilines: Add solid aniline followed by TBD catalyst (if required) at Room Temperature (RT).

-

-

Reaction: Stir the mixture at 20–25°C .

-

Critical Control Point: Do not heat above 50°C initially. The EWGs activate the ester sufficiently for mild conditions. High heat risks attacking the nitrile.

-

-

Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 4–12 hours.

-

Workup:

-

Purification: Recrystallization from IPA/Heptane is usually sufficient due to the high crystallinity of the benzamide products.

Protocol B: Controlled Hydrolysis (Saponification)

Application: Generating the free acid for subsequent coupling with complex/sensitive amines. Rationale: Lithium Hydroxide (LiOH) is used instead of NaOH to provide a milder hydroxide source, reducing the risk of hydrating the ortho-cyano group to a primary amide.

Reagents

-

Substrate: Methyl 2-cyano-4-(trifluoromethyl)benzoate.[1]

-

Reagent: LiOH·H

O (1.1 – 1.2 eq). -

Solvent: THF:Water (4:1 mixture).

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate in THF (5 vol) and cool to 0°C.

-

Base Addition: Dissolve LiOH (1.1 eq) in minimal water and add dropwise to the THF solution.

-

Why: Slow addition prevents localized high pH, which attacks the nitrile.

-

-

Reaction: Stir at 0°C to 10°C. Do not reflux.

-

Quench: Once starting material is consumed (HPLC), acidify carefully with 1M HCl to pH 3–4.

-

Note: Avoid strong mineral acids at high concentration to prevent hydrolysis of the CN group.

-

-

Isolation: The product often precipitates upon acidification. Filter and wash with cold water.[2]

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table

| Parameter | Protocol A (Aminolysis) | Protocol B (Hydrolysis) |

| Primary Nucleophile | R-NH | OH |

| Leaving Group | Methoxide (MeOH) | Methoxide (MeOH) |

| Key Risk | Steric clash with o-CN group | Hydration of CN to CONH |

| Temp.[1][2] Range | 20°C – 50°C | 0°C – 20°C |

| Solvent System | Anhydrous THF/2-MeTHF | THF/Water (Heterogeneous) |

| Typical Yield | 85 – 95% | 90 – 98% |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance from o-CN group.[1][2] | Switch solvent to DMSO (polar aprotic accelerates S |

| Byproduct: Primary Amide | Hydrolysis of Nitrile.[2][6] | Check water content in solvent (Protocol A).[2] Lower temperature and reduce base concentration (Protocol B). |

| Darkening of Reaction | Polymerization or decomposition.[2] | Degas solvents.[4] The electron-deficient ring is sensitive to oxidation/radical processes under basic conditions.[1] |

Part 5: Decision Logic for Process Chemists

The following logic tree aids in selecting the correct pathway based on the target drug scaffold.

Part 6: References

-

World Intellectual Property Organization. (2022). Improved process for preparation of apalutamide (WO2022049265A1). Patentscope. [Link][1]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).[3][Link]

-

National Center for Biotechnology Information. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters.[2][7] PMC. [Link]

-

Organic Syntheses. (2013). Rhodium-Catalyzed Rearrangement of Oximes to Amides.[1][6] Org.[4][5] Synth. 2013, 90, 2. [Link]

-

New Drug Approvals. (2016). Apalutamide Synthesis and Intermediates.[Link][1]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. chemscene.com [chemscene.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Manufacturing Protocol for Methyl 2-cyano-4-(trifluoromethyl)benzoate

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 61500-86-5) is a critical electrophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted agrochemicals[1][2]. The ortho-cyano and para-trifluoromethyl substitution pattern on the benzoate scaffold provides an highly versatile platform for downstream transformations, including tetrazole cyclization, amidine formation, and controlled reductions.

Transitioning this intermediate from discovery chemistry to pilot-scale manufacturing requires abandoning traditional stoichiometric cyanations (e.g., the Rosenmund-von Braun reaction), which rely on toxic copper(I) cyanide and generate heavy metal waste[3]. This application note details a robust, scalable, and environmentally benign palladium-catalyzed cyanation process utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide reservoir[3][4].

Mechanistic Rationale & Process Design

As a self-validating manufacturing process, every reagent and operational parameter has been optimized to ensure high turnover numbers (TON), impurity suppression, and operational safety.

-

Cyanide Source Selection (K₄[Fe(CN)₆]): Free cyanide ions are notorious for poisoning palladium catalysts by forming catalytically inactive [Pd(CN)₄]²⁻ complexes[3][5]. Potassium ferrocyanide acts as a slow-release cyanide reservoir. It maintains a low steady-state concentration of free CN⁻ in the reactor, allowing the oxidative addition of the aryl bromide to outcompete catalyst deactivation[3][4].

-

Ligand-Free Catalyst System: The process utilizes Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. By operating in a highly polar solvent at elevated temperatures, the reaction proceeds efficiently without the need for expensive, air-sensitive phosphine ligands, significantly reducing the cost of goods (COGs)[3].

-

Solvent Matrix (DMAc/Toluene): N,N-Dimethylacetamide (DMAc) provides the necessary dielectric constant to partially solubilize the inorganic ferrocyanide salt. The addition of Toluene as a co-solvent serves a dual purpose: it suppresses the formation of dimeric biaryl impurities (Ullmann-type coupling) and acts as the primary extraction solvent during the downstream aqueous workup[4].

-

Order of Addition: To prevent premature catalyst poisoning, the cyanide source must be added to a pre-heated mixture of the aryl bromide and palladium catalyst. This ensures the Pd(0) species immediately undergoes oxidative addition with the aryl halide before encountering any free cyanide[5].

Process Workflow

Workflow for the scalable synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate.

Experimental Protocol